(6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine
Overview
Description
(6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine: is a heterocyclic organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a methyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Related compounds have been shown to have a pronounced plant growth stimulating effect , suggesting that its targets may be involved in plant growth and development.
Mode of Action
It’s known that the compound is part of a series of derivatives obtained from the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3h)-one with methyl chloroacetate, followed by hydrazinolysis . This suggests that the compound might interact with its targets through the pyrimidine fragment, which is common in many bioactive molecules.
Biochemical Pathways
Given its plant growth stimulating effect , it’s plausible that the compound may influence pathways related to plant growth and development.
Result of Action
The result of the action of (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine is a pronounced plant growth stimulating effect . This suggests that the compound may have potential applications in agriculture, particularly in promoting plant growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine typically involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis. The reaction conditions include:
Reaction with Methyl Chloroacetate: This step involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Hydrazinolysis: The intermediate product is then treated with hydrazine hydrate to yield the final compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new materials with specific electronic or optical properties.
Biology:
- Investigated for its potential as a plant growth stimulant .
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including antitrypanosomal and antiplasmodial activities .
- Evaluated for its cytotoxic properties against various cell lines.
Industry:
- Potential applications in the development of agrochemicals and pharmaceuticals.
- Used in the synthesis of intermediates for various industrial processes.
Comparison with Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and have been studied for their antitrypanosomal and antiplasmodial activities.
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one: This compound is a precursor in the synthesis of (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine and shares similar structural features.
Uniqueness:
- The presence of the methanamine group in this compound distinguishes it from other pyrimidine derivatives, potentially leading to unique biological activities and applications.
- The combination of the pyrimidine ring with the pyrrolidine group and the methyl group may confer specific properties that are not observed in other similar compounds.
Properties
IUPAC Name |
(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-6-9(7-11)13-10(12-8)14-4-2-3-5-14/h6H,2-5,7,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPCCWWWGIAENW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177480-17-9 | |
Record name | [6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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